UCK2 Inhibitor-1

UCK2 inhibition IC50 comparison enzymatic assay

UCK2 Inhibitor-1 (Compound 20874830-2, CAS 902289-98-9) is a small-molecule, non-competitive inhibitor of human uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. It exhibits an IC50 of 4.7 µM against recombinant human UCK2 in enzymatic assays.

Molecular Formula C27H21N3O4S
Molecular Weight 483.5 g/mol
Cat. No. B12394515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCK2 Inhibitor-1
Molecular FormulaC27H21N3O4S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5
InChIInChI=1S/C27H21N3O4S/c1-16-7-5-10-18-14-21-25(34-23(16)18)29-24(17-8-3-2-4-9-17)30-26(21)35-15-22(31)28-20-12-6-11-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
InChIKeyXFGJSMZOKNVCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UCK2 Inhibitor-1: Baseline Characteristics of a Non-Competitive Uridine-Cytidine Kinase 2 Inhibitor


UCK2 Inhibitor-1 (Compound 20874830-2, CAS 902289-98-9) is a small-molecule, non-competitive inhibitor of human uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway . It exhibits an IC50 of 4.7 µM against recombinant human UCK2 in enzymatic assays . The compound has a molecular weight of 483.54 g/mol and a molecular formula of C27H21N3O4S . As a member of a class of non-competitive UCK2 inhibitors identified through high-throughput screening, it represents a research tool for interrogating nucleotide metabolism in cancer and infectious disease models [1].

Why UCK2 Inhibitor-1 Cannot Be Interchanged with Other UCK2 Inhibitors: A Quantitative Case for Compound-Specific Selection


Substituting UCK2 Inhibitor-1 with other commercially available UCK2 inhibitors (e.g., UCK2 Inhibitor-2 or UCK2 Inhibitor-3) without quantitative justification introduces significant experimental variability and risks misinterpretation of biological outcomes. Despite sharing a non-competitive mechanism, these analogs exhibit markedly different potencies (IC50 values ranging from 3.8 µM to 16.6 µM) [1], divergent off-target profiles (e.g., DNA polymerase inhibition for UCK2 Inhibitor-3) , and distinct physicochemical properties that influence solubility and cellular permeability . The absence of published cellular activity data for UCK2 Inhibitor-1, in contrast to the documented 52% uridine salvage inhibition at 50 µM for UCK2 Inhibitor-2 in K562 cells , further underscores the perils of assuming functional equivalence. Therefore, procurement decisions must be guided by compound-specific, evidence-based differentiation.

UCK2 Inhibitor-1: Head-to-Head Quantitative Differentiation Against Closest Analogs


Potency Ranking: UCK2 Inhibitor-1 Demonstrates Intermediate IC50 Between Inhibitor-2 and Inhibitor-3

In a direct comparison of commercially available UCK2 inhibitors, UCK2 Inhibitor-1 exhibits an IC50 of 4.7 µM, placing its potency between the more potent UCK2 Inhibitor-2 (IC50 = 3.8 µM) and the less potent UCK2 Inhibitor-3 (IC50 = 16.6 µM) [1]. All three compounds were characterized as non-competitive inhibitors in the same assay format using recombinant human UCK2 [2].

UCK2 inhibition IC50 comparison enzymatic assay

Non-Competitive Mechanism Against Both Substrates: Dual Substrate Independence Confirmed for UCK2 Inhibitor-1

UCK2 Inhibitor-1 has been specifically characterized as a non-competitive inhibitor with respect to both uridine and ATP substrates . This dual-substrate non-competitive mechanism is distinct from ATP-competitive UCK2 inhibitors (e.g., nucleotide analogs) that may lose efficacy under high intracellular ATP concentrations [1]. While UCK2 Inhibitor-2 and Inhibitor-3 are also described as non-competitive, only UCK2 Inhibitor-3 has published Ki values (Ki = 13 µM for uridine, Ki = 12 µM for ATP) , and the substrate-specific inhibition parameters for UCK2 Inhibitor-2 have not been disclosed.

non-competitive inhibition uridine ATP enzyme kinetics

Selectivity Caveat: UCK2 Inhibitor-3 Exhibits Off-Target DNA Polymerase Activity, While UCK2 Inhibitor-1 Selectivity Profile Remains Unreported

UCK2 Inhibitor-3 demonstrates measurable off-target inhibition of DNA polymerase η (IC50 = 56 µM) and DNA polymerase κ (IC50 = 16 µM) , indicating a lack of strict selectivity for UCK2. In contrast, the selectivity profile of UCK2 Inhibitor-1 against related kinases or polymerases has not been published in peer-reviewed literature or vendor technical datasheets [1]. Users should note this data gap when interpreting cellular phenotypes and consider running in-house counter-screens.

selectivity off-target DNA polymerase kinase panel

Physicochemical Differentiation: UCK2 Inhibitor-1 Possesses a Unique Chromeno-Pyrimidine Scaffold with Distinct LogP and Molecular Weight

UCK2 Inhibitor-1 (MW = 483.54 g/mol, LogP = 5.4 ) features a 9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine core, structurally distinct from UCK2 Inhibitor-2 (MW = 497.57 g/mol, LogP ~5.89 [1]) and UCK2 Inhibitor-3 (MW = 474.31 g/mol, LogP ~3.69, contains bromine and fluorine ). These physicochemical differences impact solubility, membrane permeability, and formulation requirements .

physicochemical properties LogP molecular weight scaffold

Optimized Research and Procurement Scenarios for UCK2 Inhibitor-1 Based on Quantitative Evidence


Combination Studies with DHODH Inhibitors (e.g., Brequinar, Leflunomide) in Cancer or Antiviral Research

UCK2 Inhibitor-1's non-competitive mechanism against both uridine and ATP makes it a suitable partner for DHODH inhibitors in combination studies aimed at dual blockade of pyrimidine biosynthesis [1]. Unlike ATP-competitive UCK2 inhibitors, its efficacy is not diminished by elevated ATP levels that may occur in rapidly proliferating cancer cells or infected tissues [2]. The intermediate potency (IC50 = 4.7 µM) and LogP (5.4) allow for titration of fractional uridine salvage inhibition without excessive DMSO carryover, a critical consideration when combining with DHODH inhibitors that often require high solvent concentrations for solubility .

Target Validation in UCK2-Overexpressing Cancer Models (e.g., Colorectal, Hepatocellular, or Chronic Myeloid Leukemia)

Given the reported overexpression of UCK2 in various solid tumors and hematological malignancies [3], UCK2 Inhibitor-1 provides a chemical probe for validating UCK2 dependency in cell line panels. Its potency lies between the more potent Inhibitor-2 (which may exhibit stronger off-target effects at high concentrations) and the less potent Inhibitor-3 (which requires higher concentrations that risk precipitation). For chronic myeloid leukemia research, where UCK2 contributes to nucleoside salvage and drug resistance , UCK2 Inhibitor-1 can be used at concentrations around its IC50 (4-5 µM) to assess sensitization to chemotherapeutics.

Mechanistic Studies of Pyrimidine Salvage Pathway Flux and Nucleotide Pool Homeostasis

The well-defined non-competitive inhibition profile of UCK2 Inhibitor-1 enables precise modulation of uridine salvage without the confounding influence of substrate competition . In metabolic flux experiments using labeled uridine or cytidine, UCK2 Inhibitor-1 can be used to quantify the fractional contribution of salvage versus de novo synthesis to nucleotide pools. The compound's physicochemical properties (MW 483.54, LogP 5.4) facilitate formulation in standard DMSO-based stock solutions, and its commercial availability from multiple vendors ensures reproducible supply for long-term studies .

Comparative Pharmacology Studies Requiring a Benchmark UCK2 Inhibitor with Documented Potency

For academic labs or screening centers developing novel UCK2 inhibitors, UCK2 Inhibitor-1 serves as a well-characterized reference compound with an IC50 of 4.7 µM . Its use as a positive control in enzymatic and cellular assays allows for inter-study comparison and benchmarking of new chemical entities. The compound's inclusion in high-throughput screening publications [4] provides a traceable lineage of performance data, facilitating assay validation and troubleshooting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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